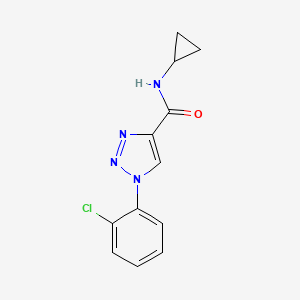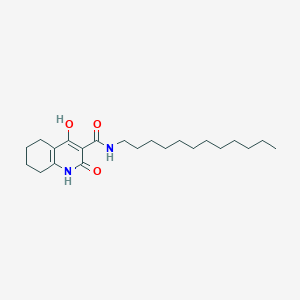
2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide is a complex organic compound with a unique structure that includes a bromobenzenesulfonamido group, a dimethylcyclohexyl group, and a phenylpropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyclohexylamine derivative to introduce the dimethylcyclohexyl group. Finally, the phenylpropanamide group is introduced through a coupling reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzenesulfonamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromobenzenesulfonamido group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The dimethylcyclohexyl and phenylpropanamide groups contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzenesulfonamide: Lacks the cyclohexyl and phenylpropanamide groups.
N-(2,3-Dimethylcyclohexyl)-3-phenylpropanamide: Lacks the bromobenzenesulfonamido group.
2-(4-Chlorobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromobenzenesulfonamido)-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide is unique due to the presence of the bromobenzenesulfonamido group, which imparts specific chemical reactivity and biological activity. The combination of the dimethylcyclohexyl and phenylpropanamide groups further enhances its properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1030378-94-9 |
|---|---|
Formule moléculaire |
C23H29BrN2O3S |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)sulfonylamino]-N-(2,3-dimethylcyclohexyl)-3-phenylpropanamide |
InChI |
InChI=1S/C23H29BrN2O3S/c1-16-7-6-10-21(17(16)2)25-23(27)22(15-18-8-4-3-5-9-18)26-30(28,29)20-13-11-19(24)12-14-20/h3-5,8-9,11-14,16-17,21-22,26H,6-7,10,15H2,1-2H3,(H,25,27) |
Clé InChI |
FVRYZNLFNTYPKP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14965026.png)
![N-(4-methylphenyl)-2-[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965030.png)
![4-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965031.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965034.png)
![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14965049.png)

![N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14965068.png)
![(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline](/img/structure/B14965076.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14965080.png)
![propyl 4-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B14965086.png)

![1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B14965114.png)


